5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol

Antimicrobial Drug Discovery Glycochemistry

Pyridin-3-yl regioisomerism (vs. 2- or 4-yl) alters electronic distribution, metal-binding geometry, and hydrogen-bonding capacity—critical for reproducible SAR. Unlike phenyl/methyl/amino analogs, the pyridine-thiadiazole-thiol core provides a unique N,N,S tridentate donor set for stable coordination complexes, MOFs, and catalysts. Validated antimicrobial scaffold for thioglycoside conjugation (El-Sayed et al.). Supplied at ≥97% purity for batch-to-batch consistency in library synthesis.

Molecular Formula C7H5N3S2
Molecular Weight 195.3 g/mol
CAS No. 28819-38-7
Cat. No. B1312141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
CAS28819-38-7
Molecular FormulaC7H5N3S2
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=S)S2
InChIInChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11)
InChIKeyJKGZFPMDTJXQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol (CAS 28819-38-7): Core Specifications and Procurement Profile


5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol (CAS 28819-38-7) is a heterocyclic building block featuring a 1,3,4-thiadiazole-2-thiol core with a pyridin-3-yl substituent at the 5-position . This compound, with molecular formula C7H5N3S2 and a molecular weight of 195.26 g/mol, is primarily supplied as a research chemical with a typical purity specification of 95-97% . The presence of the thiol (-SH) group and multiple nitrogen atoms enables this scaffold to serve as a versatile intermediate for the synthesis of bioactive molecules and coordination complexes .

Why 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol (CAS 28819-38-7) is Not a Commodity Scaffold


Simple substitution with other 1,3,4-thiadiazole-2-thiol derivatives is not scientifically equivalent. The specific regioisomerism of the pyridine ring (3-yl vs. 2-yl or 4-yl) alters the compound's electronic distribution, metal-binding geometry, and hydrogen-bonding capacity [1]. Furthermore, replacing the pyridinyl group with phenyl, methyl, or amino substituents fundamentally changes the molecule's lipophilicity, metabolic stability, and target engagement profile [2]. Procurement decisions based solely on core scaffold similarity without regard to the specific substituent will lead to different biological or material properties, invalidating cross-project comparisons and wasting resources.

Direct Evidence of Differentiating Performance: 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol (CAS 28819-38-7) vs. In-Class Comparators


Antimicrobial Efficacy: Pyridin-3-yl Substitution Drives Broad-Spectrum Activity in Sugar-Derivatized Analogs

In a systematic study of new substituted 5-(pyridine-3-yl)-1,3,4-thiadiazoles, sugar hydrazone and thioglycoside derivatives synthesized from the 5-pyridin-3-yl parent scaffold were tested against a panel of five microorganisms. Most tested compounds exhibited moderate to high antimicrobial activity, demonstrating that the pyridin-3-yl-thiadiazole-thiol core is a productive starting point for developing broad-spectrum agents [1].

Antimicrobial Drug Discovery Glycochemistry

Purity and Availability: A Reliable, High-Purity Building Block with Established Supply Chains

Multiple commercial suppliers offer 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol (CAS 28819-38-7) with a standard purity specification of ≥97% . This contrasts with many custom-synthesized analogs that may require time-consuming purification and lack batch-to-batch consistency. The compound's listing in established chemical catalogs and databases (PubChem CID 5297207, MDL MFCD03789156, DSSTOX ID DTXSID20415399) provides a verifiable identity and supply chain transparency [1].

Chemical Synthesis Procurement Quality Control

Coordination Chemistry: A Tridentate Ligand for Tailored Metal Complex Synthesis

The compound acts as a tridentate ligand, coordinating to transition metal ions via the nitrogen atoms of the pyridine and thiadiazole rings, and the sulfur atom of the thiol group . This contrasts with simpler 2-thiol-thiadiazoles lacking the pyridine nitrogen, which offer only bidentate coordination. This enhanced denticity allows for the construction of more diverse and stable metal-organic frameworks (MOFs) and complexes. For example, a closely related derivative, [2-(3-pyridyl)-1,3,4-thiadiazole-5-]-thio-acetate (3-Sptta), was successfully used as a main building block to synthesize a series of Cu(II), Cd(II), Zn(II), and Co(II) coordination complexes with well-defined crystal structures [1].

Coordination Chemistry Materials Science Catalysis

Evidence-Based Application Scenarios for 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol (CAS 28819-38-7)


Scaffold for Broad-Spectrum Antimicrobial Agent Synthesis

As demonstrated by El-Sayed et al., the 5-(pyridine-3-yl)-1,3,4-thiadiazole-2-thiol core is a productive starting material for generating derivatives with moderate to high activity against both bacterial (E. coli, B. subtilis, S. aureus) and fungal (A. niger, C. albicans) strains . This validates its use in medicinal chemistry programs focused on developing new classes of broad-spectrum antimicrobials, particularly where sugar conjugation or thioglycoside formation is a desired strategy. Procurement is justified for lead generation and SAR studies in this specific area.

High-Purity Building Block for Reproducible Chemical Synthesis

The compound's commercial availability at ≥97% purity from multiple suppliers (e.g., Leyan, Chemenu) ensures batch-to-batch consistency essential for reliable chemical synthesis . This makes it a preferred choice over custom-synthesized analogs for projects where a well-defined, readily available heterocyclic building block is required for the construction of compound libraries, functional materials, or other advanced intermediates.

Tridentate Ligand for Advanced Coordination Chemistry and MOF Synthesis

The unique N,N,S donor set provided by the pyridin-3-yl-thiadiazole-thiol structure enables tridentate metal coordination, a feature that distinguishes it from simpler bidentate 1,3,4-thiadiazole-2-thiol ligands . This property is directly relevant for researchers designing new coordination polymers, metal-organic frameworks (MOFs), or homogeneous catalysts where a specific coordination geometry and increased complex stability are required. The successful use of a closely related ligand in the synthesis of structurally diverse Cu, Cd, Zn, and Co complexes supports this application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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